molecular formula C9H18ClNO2 B2897314 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2361744-27-4

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2897314
CAS No.: 2361744-27-4
M. Wt: 207.7
InChI Key: JZMWVHVFAXJFMT-UHFFFAOYSA-N
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Description

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is a piperidine derivative with a carboxylic acid group at the 4-position and an isopropyl substituent at the 3-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMWVHVFAXJFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions using reagents such as isopropyl halides.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrochloride group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues

Piperidine derivatives with substituents at the 3- and 4-positions are common in medicinal chemistry. Key structural analogues include:

Compound Name Substituents Similarity Index Key Differences
3-Ethylpiperidine-3-carboxylic acid hydrochloride Ethyl at 3-position, carboxylic acid at 3-position 1.00 Carboxylic acid position (3 vs. 4)
3-Propylpiperidine-3-carboxylic acid hydrochloride Propyl at 3-position, carboxylic acid at 3-position 1.00 Longer alkyl chain and carboxylic acid position
1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride Methyl at 1-position, dual carboxylic acids 0.97 Additional carboxylic acid at 3-position
4-Benzylmorpholine-2-carboxylic acid hydrochloride Morpholine ring, benzyl at 4-position - Heterocyclic ring (morpholine vs. piperidine)

Key Observations :

  • The position of the carboxylic acid group (3 vs. 4) significantly impacts molecular interactions, such as hydrogen bonding and receptor binding .
  • Bulkier substituents (e.g., benzyl in morpholine derivatives) may reduce solubility but enhance lipophilicity and membrane permeability .

Key Observations :

  • Hydrochloride salts of piperidine derivatives often target ion channels, GPCRs, or enzymes due to their charged and polar functional groups .
  • The carboxylic acid group in 3-Propan-2-ylpiperidine-4-carboxylic acid may enable interactions with metal ions or basic amino acid residues in binding pockets, similar to other carboxylate-containing drugs like NSAIDs .

Physicochemical Properties

A comparison of solubility, stability, and molecular descriptors:

Compound Name Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Stability Notes
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride ~235.7* ~1.2 High (HCl salt) Stable under dry conditions
4-Benzylmorpholine-2-carboxylic acid hydrochloride 257.72 1.8 Moderate Melts at 244–248°C
Meperidine Hydrochloride 283.8 2.5 High Schedule II controlled substance

*Estimated based on structural analogs.

Key Observations :

  • The hydrochloride salt form generally improves aqueous solubility compared to free bases .

Biological Activity

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride, also known as (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride, is a compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a propan-2-yl group and a carboxylic acid moiety. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibition of sEH can lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .
  • Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways related to pain and inflammation .
  • Therapeutic Potential : Preliminary studies suggest that it could have therapeutic effects in conditions such as arthritis and pancreatitis due to its anti-inflammatory properties .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of 3-Propan-2-ylpiperidine-4-carboxylic acid showed significant analgesic effects in animal models of inflammation. The compound reduced the expression levels of inflammatory markers such as IL-6 and TNF-α .
  • Pharmacokinetics : Another research highlighted the pharmacokinetics of related compounds, indicating good oral bioavailability and stability in vivo, which are critical for drug development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits soluble epoxide hydrolase (sEH)
Anti-inflammatoryReduces inflammatory markers in animal models
Receptor InteractionModulates receptor activity affecting pain
Therapeutic PotentialPotential use in treating arthritis and pancreatitis

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : A suitable piperidine derivative.
  • Chiral Resolution : Achieved through asymmetric synthesis.
  • Functional Group Modification : Alkylation introduces the propan-2-yl group.
  • Carboxylation : The carboxylic acid group is added.
  • Hydrochloride Formation : The final step involves reacting the free base with hydrochloric acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-propan-2-ylpiperidine-4-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. Key steps include:

  • Cyclization : Use of 3-chloroperoxybenzoic acid for oxidation to form the piperidine backbone .
  • Substitution : Trimethylsilyl cyanide or thionyl chloride (SOCl₂) in anhydrous solvents (e.g., dichloromethane) for introducing the propan-2-yl group .
  • Salt Formation : Reaction with HCl in ethanol to yield the hydrochloride salt, enhancing solubility and stability .
    • Critical Parameters : Temperature control (e.g., 0–5°C for cyanide substitutions) and solvent purity are crucial to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : A validated reversed-phase method with UV detection (λ = 210–260 nm) to quantify impurities (<0.1%) .
  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 1.2–1.4 ppm for isopropyl protons; δ 3.5–4.0 ppm for piperidine ring protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 218.08) .

Q. What solvent systems are recommended for enhancing the solubility of this hydrochloride salt?

  • Methodological Answer : The hydrochloride form improves aqueous solubility. Optimal solvents include:

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solutions .
  • Buffered systems : Phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) for biological assays .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and bioactivity of this compound?

  • Methodological Answer :

  • Stereoselective Synthesis : Chiral catalysts (e.g., L-proline) or enzymatic resolution can yield enantiopure forms. For example, (3S,4S)-stereoisomers show higher receptor binding affinity than (3R,4R) analogs .
  • Bioactivity Impact : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics of stereoisomers with targets like GABA receptors .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodological Answer :

  • Assay Optimization : Standardize conditions (pH, temperature, cofactors) across studies. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from variations in ATP concentration in kinase assays .
  • Orthogonal Validation : Confirm inhibitory effects using CRISPR-edited cell lines or competitive ELISA .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors (e.g., 40°C/75% RH for thermal stability; 0.1 M HCl/NaOH for pH stability). Monitor degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Cytochrome P450 inhibition assays (e.g., CYP3A4) can predict drug-drug interactions .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., NMDA or σ-1 receptors). Prioritize docking scores < −7.0 kcal/mol .
  • MD Simulations : GROMACS or AMBER for 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .

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